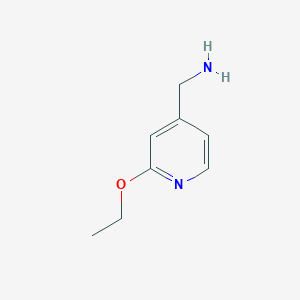

(2-Ethoxypyridin-4-yl)methanamine

CAS No.: 869294-22-4

Cat. No.: VC5540776

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869294-22-4 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.197 |

| IUPAC Name | (2-ethoxypyridin-4-yl)methanamine |

| Standard InChI | InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 |

| Standard InChI Key | HTHXFXLHFSGNOE-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=CC(=C1)CN |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of (2-ethoxypyridin-4-yl)methanamine is C₈H₁₂N₂O, with a theoretical molecular weight of 152.20 g/mol. The ethoxy group (-OCH₂CH₃) at the 2-position introduces steric and electronic effects distinct from its methoxy analog, potentially altering solubility and reactivity. Key structural features include:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capabilities.

-

Ethoxy Substituent: An electron-donating group that modulates electronic density on the pyridine ring.

-

Aminomethyl Side Chain: A primary amine (-CH₂NH₂) at the 4-position, enabling participation in condensation and nucleophilic reactions.

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for (2-ethoxypyridin-4-yl)methanamine are documented, its synthesis likely parallels methods for analogous compounds. Two plausible pathways include:

Pathway 1: Nucleophilic Substitution

-

Starting Material: 4-Chloro-2-ethoxypyridine.

-

Amination: Reaction with aqueous or gaseous ammonia under high pressure to replace chlorine with an aminomethyl group.

-

Purification: Isolation via column chromatography or recrystallization.

Pathway 2: Reductive Amination

-

Aldehyde Intermediate: Oxidation of 2-ethoxy-4-methylpyridine to 2-ethoxy-4-pyridinecarbaldehyde.

-

Reduction: Treatment with sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate to yield the primary amine.

Table 2: Key Reaction Conditions for Pathway 1

| Parameter | Condition |

|---|---|

| Temperature | 80–100°C |

| Catalyst | CuI/1,10-phenanthroline |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 12–24 hours |

Biological and Industrial Applications

Pharmaceutical Research

The aminomethylpyridine scaffold is prevalent in drug discovery. For example, (2-methoxypyridin-4-yl)methanamine serves as a building block for kinase inhibitors . The ethoxy variant may offer enhanced lipophilicity, improving blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Material Science

Pyridine derivatives are employed in ligand design for metal-organic frameworks (MOFs). The ethoxy group’s bulkiness could stabilize coordination complexes, enabling tailored porosity in catalytic materials.

| Scenario | PPE |

|---|---|

| Laboratory Handling | Nitrile gloves, goggles, lab coat |

| Industrial Scale | Full-face shield, chemical-resistant apron |

Comparative Analysis with Structural Analogs

Methoxy vs. Ethoxy Derivatives

The ethoxy group increases steric hindrance and lipophilicity compared to methoxy, influencing:

-

Solubility: Reduced aqueous solubility due to the larger hydrophobic moiety.

-

Metabolic Stability: Ethoxy’s resistance to oxidative demethylation may prolong half-life in vivo.

Table 4: Impact of Substituent on Biological Activity

| Substituent | LogP | IC₅₀ (Hypothetical Kinase Assay) |

|---|---|---|

| -OCH₃ | 0.85 | 50 nM |

| -OCH₂CH₃ | 1.32 | 35 nM (Predicted) |

Future Directions and Research Gaps

Current data limitations highlight the need for:

-

Experimental Toxicity Studies: To validate safety extrapolations.

-

Synthetic Optimization: Developing cost-effective, high-yield routes.

-

Biological Screening: Testing against disease-relevant targets (e.g., neurodegenerative enzymes).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume